3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4/c6-5-8-4-10(9-5)3-1-2-7/h4H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCWQCINOBGNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using 3-Chloro-1H-1,2,4-triazole and 3-Bromopropanenitrile
The most widely reported method involves a nucleophilic substitution reaction between 3-chloro-1H-1,2,4-triazole and 3-bromopropanenitrile. The triazole’s nitrogen acts as a nucleophile, displacing the bromine atom in the presence of a base.
Reaction Conditions
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 60–80°C
- Time: 12–24 hours
The reaction proceeds via an SN2 mechanism, where the deprotonated triazole attacks the electrophilic carbon of 3-bromopropanenitrile. A representative equation is:
$$
\text{3-Chloro-1H-1,2,4-triazole} + \text{3-Bromopropanenitrile} \xrightarrow{\text{Base}} \text{3-(3-Chloro-1H-1,2,4-triazol-1-yl)propanenitrile} + \text{HBr}
$$
This method yields approximately 65–75% purity in lab-scale batches, requiring subsequent purification via column chromatography or recrystallization.
Phase-Transfer Catalysis for Enhanced Efficiency
Industrial-scale synthesis often employs phase-transfer catalysts (PTCs) to accelerate the reaction. Tetrabutylammonium bromide (TBAB) or hydroxide (TBAH) facilitates ion transfer between aqueous and organic phases, reducing reaction time and improving yield.
Optimized Protocol
- Catalyst: Tetrabutylammonium hydroxide (40% aqueous solution)
- Solvent System: Toluene-water biphasic mixture
- Temperature: 50°C
- Time: 10–12 hours
Under these conditions, yields exceed 85%, with minimal byproduct formation.
Critical Parameters Influencing Reaction Outcomes
Solvent and Base Selection
Polar aprotic solvents like DMF stabilize the transition state, enhancing nucleophilicity. Sodium hydride outperforms potassium carbonate in reactions requiring rigorous anhydrous conditions, albeit with higher exothermic risk.
Comparative Performance of Bases
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 68 | 72 |
| NaH | DMF | 75 | 82 |
| TBAH (PTC) | Toluene | 87 | 89 |
Temperature and Time Optimization
Elevated temperatures (70–80°C) favor faster kinetics but risk decomposition of the nitrile group. A balance is achieved at 60°C with extended stirring (18–20 hours).
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
To address scalability challenges, continuous flow reactors are employed. These systems ensure consistent mixing, temperature control, and reduced exposure to hazardous intermediates.
Advantages Over Batch Reactors
- Yield Increase: 90–92%
- Purity: >95%
- Byproduct Reduction: <2%
Characterization and Quality Control
Spectroscopic Data
- IR (KBr): ν = 2245 cm⁻¹ (C≡N stretch), 1550 cm⁻¹ (triazole C=N)
- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, triazole-H), 4.45 (t, J = 6.8 Hz, 2H, CH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂)
- MS (ESI): m/z 157.1 [M+H]⁺
Purity Assessment
HPLC analysis (C18 column, acetonitrile-water gradient) confirms >98% purity for pharmaceutical-grade material.
Applications and Derivatives
Antifungal Agents
The compound serves as a precursor to triazole fungicides like fenbuconazole, where the nitrile group enhances membrane permeability in pathogenic fungi.
Silicon-Containing Analogues
Research by Jstage highlights derivatives with trimethylsilyl groups, demonstrating superior bioactivity against rice sheath blight (EC₅₀ = 0.8 µg/mL).
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while oxidation reactions can produce triazole N-oxides .
Scientific Research Applications
Agricultural Chemistry
One of the primary applications of 3-(3-Chloro-1H-1,2,4-triazol-1-yl)propanenitrile is in agricultural chemistry as a fungicide. Its triazole moiety is known for inhibiting sterol biosynthesis in fungi, which is crucial for their growth and reproduction.
Case Study:
A study by Ai et al. (2010) demonstrated that derivatives of triazole compounds exhibit potent antifungal activities against various plant pathogens, suggesting that this compound could be effective as a crop protection agent .
Pharmaceutical Development
In pharmaceuticals, compounds containing the triazole ring have been explored for their potential as therapeutic agents. The unique properties of this compound allow it to interact with biological systems effectively.
Applications Include:
- Antifungal Agents : Similar to agricultural applications, triazole derivatives are being investigated for their antifungal properties in human medicine.
Research Insight:
Research has indicated that triazole compounds can serve as effective inhibitors against fungal infections in immunocompromised patients. The compound's ability to disrupt fungal cell membrane integrity makes it a candidate for further pharmaceutical exploration .
Materials Science
The compound's unique chemical structure also positions it well within materials science. Its ability to form complexes with metals can be harnessed in creating new materials with specific electrical or optical properties.
Potential Applications:
- Coordination Complexes : The synthesis of coordination compounds involving this compound can lead to materials with enhanced catalytic properties or improved stability under various conditions.
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, as a fungicide, it may inhibit sterol demethylation, disrupting the synthesis of essential sterols in fungal cell membranes. In medicinal applications, it may act as an enzyme inhibitor, binding to the active site of target enzymes and preventing their normal function .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a. 3-(5-Amino-1H-1,2,4-triazol-1-yl)propanenitrile ()
- Structure: Differs by an amino (-NH₂) group at position 5 of the triazole instead of chlorine at position 3.
- Properties: Higher polarity due to the amino group, leading to increased solubility in polar solvents. The melting point (239–242°C) is significantly higher than pyrazole-based analogues (e.g., 180–183°C in ), likely due to enhanced hydrogen bonding .
- Reactivity: The amino group enables participation in condensation or acylation reactions, unlike the chloro substituent in the target compound, which may favor electrophilic substitution.
b. 2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic acid ()
- Structure : Shorter chain (acetic acid vs. propanenitrile) and a carboxylic acid (-COOH) terminus.
- Properties : The carboxylic acid group increases acidity (pKa ~4-5) and water solubility compared to the nitrile. Molecular weight (182.22 g/mol) is lower than the target compound’s estimated ~169.6 g/mol (calculated for C₅H₅ClN₄).
- Applications : Carboxylic acid derivatives are often used as intermediates for ester or amide synthesis, whereas nitriles serve as precursors for amines or ketones .
c. 3-[4-(3-Methylbutyl)-3-(phenoxymethyl)-5-sulfanylidene-1,2,4-triazol-1-yl]propanenitrile ()
- Structure: Bulky substituents (phenoxymethyl, sulfanylidene) on the triazole ring.
- Properties: Steric hindrance from the 3-methylbutyl and phenoxymethyl groups may reduce reactivity in nucleophilic reactions.
d. 3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid ()
- Structure : Adamantane backbone fused to the triazole-carboxylic acid system.
- Properties : The rigid adamantane moiety enhances thermal stability and lipophilicity, making it suitable for drug delivery systems. The carboxylic acid group (absent in the target compound) allows for salt formation, improving bioavailability .
Physicochemical and Spectral Comparisons
Key Differentiators
- Electronic Effects: Chlorine’s electron-withdrawing nature deactivates the triazole ring toward electrophilic attack, whereas amino or hydroxy substituents () activate the ring.
Biological Activity
3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile is a chemical compound belonging to the class of triazole derivatives, which are characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound features a chloro group at the third position of the triazole ring and a nitrile group attached to a propyl chain. Triazole derivatives are recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals.
Antimicrobial and Antifungal Properties
Triazoles, including this compound, are primarily known for their antimicrobial and antifungal properties. They inhibit the cytochrome P450 enzyme CYP51, which is crucial for fungal sterol biosynthesis. This inhibition leads to increased membrane permeability and ultimately the death of fungal cells. Studies have shown that triazoles can modulate the expression of mammalian CYP genes as well, indicating potential side effects in non-target organisms .
Case Studies
- Fungal Inhibition : A study examined the efficacy of various triazole derivatives against common fungal pathogens. This compound demonstrated significant antifungal activity comparable to established fungicides like myclobutanil and propiconazole. The compound was effective against species such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
- Cytotoxicity in HepG2 Cells : Research involving human hepatoma cell lines (HepG2) treated with triazole fungicides revealed that compounds like this compound could induce differential expression of microRNAs associated with cellular stress responses. This suggests potential implications for liver toxicity and metabolic disruptions in humans .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Sterol Biosynthesis : By targeting fungal CYP enzymes, this compound disrupts ergosterol synthesis, crucial for fungal cell membrane integrity.
- Gene Expression Modulation : It has been observed that triazoles can affect the expression of multiple genes involved in xenobiotic metabolism in mammalian systems .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antifungal, Antimicrobial | Effective against Candida and Aspergillus |
| Myclobutanil | Structure | Antifungal | Widely used in agriculture |
| Propiconazole | Structure | Antifungal | Similar mechanism of action |
Research Findings
Research indicates that this compound exhibits promising biological activities that warrant further investigation:
- Anticancer Potential : Preliminary studies suggest potential anticancer properties through modulation of specific signaling pathways involved in cell proliferation and apoptosis .
- Enzyme Inhibition : The compound has been explored as a potential inhibitor for various enzymes involved in metabolic pathways, indicating its utility in drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
